REACTION_CXSMILES
|
N[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.[Br:10]Br.N([O-])=O.[Na+].N>Br.O>[Br:10][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1Cl)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred a further 30 minutes at 0° C.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured on to ice
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed with water, sodium bisulphite solution, and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
BrC1=NC=C(C=C1Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |